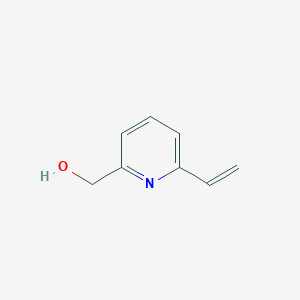

(6-Ethenylpyridin-2-yl)methanol

Description

Properties

IUPAC Name |

(6-ethenylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-2-7-4-3-5-8(6-10)9-7/h2-5,10H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEOBYXEKYKLEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622291 | |

| Record name | (6-Ethenylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155269-60-6 | |

| Record name | (6-Ethenylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethenylpyridin-2-yl)methanol typically involves the reaction of 2-pyridinemethanol with an appropriate ethenylating agent. One common method is the reaction of 2-pyridinemethanol with vinyl magnesium bromide in the presence of a catalyst such as palladium. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: (6-Ethenylpyridin-2-yl)methanol undergoes various chemical reactions, including:

Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halides, alkylating agents, and other electrophiles.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of ethyl-substituted pyridine derivatives.

Substitution: Formation of various substituted pyridine derivatives .

Scientific Research Applications

(6-Ethenylpyridin-2-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (6-Ethenylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the ethenyl group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (6-Ethenylpyridin-2-yl)methanol and its analogs:

*Note: Data for this compound is inferred based on structural analogs.

Detailed Analysis of Substituent Effects

Reactivity and Stability

- Ethenyl vs. For example, vinyl-substituted pyridines are known to participate in Diels-Alder reactions, whereas methyl groups are inert under similar conditions .

- Fluorine Substitution: The fluorine atom in (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol acts as an electron-withdrawing group, increasing the acidity of the adjacent hydroxyl group (pKa ~10–12) compared to non-fluorinated analogs (pKa ~13–14) .

Physicochemical Properties

- Hydrophilicity: The polyether chain in (6-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)pyridin-2-yl)methanol significantly enhances water solubility due to oxygen-rich ether linkages, making it suitable for aqueous-phase reactions. In contrast, the ethenyl group likely reduces solubility compared to the polyether analog but increases lipophilicity relative to the methyl derivative .

- Molecular Weight Impact: Bulkier substituents (e.g., polyether chains) increase molecular weight, affecting diffusion rates and melting points. For instance, the polyether derivative (271.31 g/mol) is a liquid at room temperature, whereas (6-Methylpyridin-2-yl)methanol (123.16 g/mol) is a crystalline solid .

Biological Activity

(6-Ethenylpyridin-2-yl)methanol is an organic compound with the molecular formula C8H9NO, characterized by a pyridine ring substituted with an ethenyl group at the 6-position and a hydroxymethyl group at the 2-position. This unique structure endows it with potential biological activities that are currently under investigation in various fields, including medicinal chemistry and pharmacology.

The compound can be synthesized through several methods, notably by reacting 2-pyridinemethanol with ethenylating agents such as vinyl magnesium bromide in the presence of a catalyst like palladium under inert conditions. This synthetic route can be optimized for yield and purity using continuous flow reactors and advanced purification techniques .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the ethenyl group engages in π-π interactions with aromatic residues. These interactions may modulate enzyme activity and receptor binding, leading to various biological effects .

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, which could be valuable in developing novel antibacterial agents.

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties, potentially offering therapeutic benefits in treating inflammatory diseases .

- Anticancer Potential : Ongoing research is exploring its efficacy as an anticancer agent, focusing on its ability to inhibit tumor growth and induce apoptosis in cancer cells .

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating the efficacy of this compound against E. coli and Staphylococcus aureus showed significant inhibition of bacterial growth at certain concentrations. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

- Anti-inflammatory Mechanism : In vitro assays demonstrated that this compound could reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in managing inflammatory responses .

- Anticancer Activity : Research involving cancer cell lines indicated that treatment with this compound led to a reduction in cell viability and increased apoptosis rates compared to untreated controls. Further studies are needed to elucidate the underlying mechanisms .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (6-Ethylpyridin-2-yl)methanol | Ethyl group instead of ethenyl | Moderate antimicrobial properties |

| 2-Pyridinemethanol | Lacks ethenyl group | Limited biological activity |

| Pyridine derivatives | Varying substituents | Diverse activities but less potent than this compound |

The presence of both the ethenyl and hydroxymethyl groups in this compound provides a combination of reactivity and biological activity not found in other similar compounds, making it a valuable candidate for further research .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (6-Ethenylpyridin-2-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves functionalization of pyridine derivatives. A plausible route includes introducing an ethenyl group via palladium-catalyzed cross-coupling (e.g., Heck reaction) followed by hydroxylation. Reaction conditions such as solvent polarity (e.g., DMSO for fluorination ), temperature (optimized between 60–80°C), and catalyst loading (e.g., AlCl₃ for acylation ) are critical for yield and purity. Characterization via NMR and IR ensures structural integrity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on pyridine ring protons (δ 7.0–8.5 ppm) and ethenyl/methanol groups (δ 4.5–5.5 ppm for -CH₂OH; δ 5.0–6.0 ppm for ethenyl protons) .

- IR Spectroscopy : Confirm hydroxyl (-OH stretch ~3200–3600 cm⁻¹) and ethenyl (C=C stretch ~1600–1680 cm⁻¹) groups .

- HPLC : Monitor reaction progress and enantiomeric purity (>97% via chiral columns) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS07 guidelines: use fume hoods to avoid inhalation, wear nitrile gloves/lab coats, and store at 4°C in amber glass bottles to prevent degradation . Neutralize spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the ethenyl group’s π-electrons may activate the pyridine ring for substitutions. Software like Gaussian or ORCA optimizes geometries at the B3LYP/6-31G(d) level .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Cross-validation : Compare NMR data with structurally analogous compounds (e.g., (6-Methylpyridin-2-yl)methanol ).

- X-ray crystallography : Use SHELX for single-crystal analysis to confirm bond lengths/angles and resolve stereochemical ambiguities .

- Dynamic NMR : Study temperature-dependent splitting to identify conformational exchange .

Q. How does the ethenyl group influence the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer : The ethenyl moiety enhances π-π stacking with enzyme active sites (e.g., kinases). Assays using fluorescence polarization or Surface Plasmon Resonance (SPR) quantify binding affinity (KD). For example, derivatives with similar pyridine scaffolds show IC₅₀ values <10 µM against cancer cell lines .

Q. What experimental designs optimize this compound’s stability under varying pH and temperature?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.